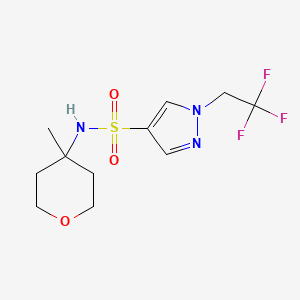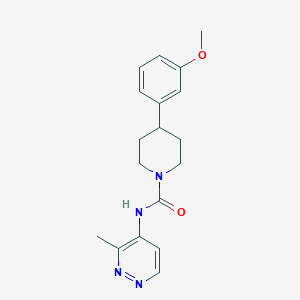![molecular formula C15H10ClFN4O3S B7359732 6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B7359732.png)
6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of sulfonamide-containing compounds, which have been extensively studied for their therapeutic properties.
Mechanism of Action
The mechanism of action of 6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide involves its ability to bind to specific enzyme or protein targets and inhibit their activity. This compound has been found to bind to the active site of Akt and CA IX, thereby preventing their activity. This inhibition of enzyme or protein activity leads to the disruption of disease pathways, which makes this compound a potential therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide have been studied in several research articles. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated when cells become damaged or diseased. Additionally, this compound has been reported to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide in lab experiments include its ability to selectively inhibit the activity of specific enzymes or proteins, which makes it a valuable tool for studying disease pathways. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to work with in the lab. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for research on 6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer. Additionally, this compound could be further studied to better understand its mechanism of action and identify other potential targets for inhibition. Finally, the synthesis method for this compound could be optimized to improve yield and reduce cost, which would make it more accessible for research purposes.
Synthesis Methods
The synthesis of 6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide involves the reaction of 6-chloro-5-fluoro-3-nitropyridine with 3-(pyrazin-2-yloxy)aniline in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with sulfonamide to yield the final product. The synthesis of this compound has been reported in several research articles, and it has been found to be a relatively simple and efficient process.
Scientific Research Applications
6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide has been extensively studied for its potential applications in the field of drug discovery. Several research articles have reported its ability to inhibit the activity of certain enzymes and proteins, which are involved in various disease pathways. For example, it has been found to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and growth. Additionally, this compound has been reported to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in several types of cancer.
properties
IUPAC Name |
6-chloro-5-fluoro-N-(3-pyrazin-2-yloxyphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4O3S/c16-15-13(17)7-12(8-20-15)25(22,23)21-10-2-1-3-11(6-10)24-14-9-18-4-5-19-14/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVVFPQUBBJMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)NS(=O)(=O)C3=CC(=C(N=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Hydroxy-2-methylpyrrolidin-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7359654.png)

![N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-3-(4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B7359674.png)
![1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane]](/img/structure/B7359678.png)
![(8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-pyridin-3-ylmethanone](/img/structure/B7359679.png)

![2-(2,5-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7359694.png)
![1-[(3-Methylphenyl)methylsulfonyl]-3-(2,2,2-trifluoroethyl)imidazolidin-4-one](/img/structure/B7359707.png)
![2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B7359713.png)
![2-[4-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B7359719.png)


![1-[4-ethyl-2-methyl-5-(2-piperidin-4-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359735.png)
![1-[5-[2-[(4-aminophenyl)methyl]-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359743.png)